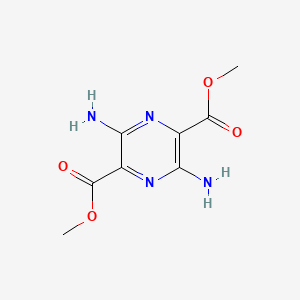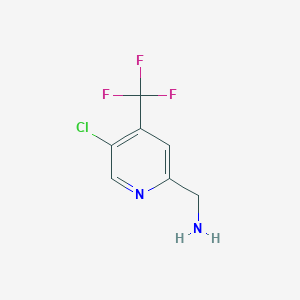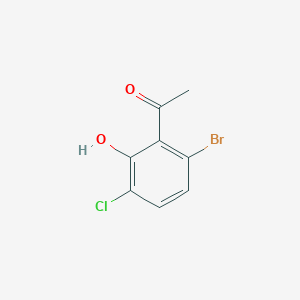
1-(6-bromo-3-chloro-2-hydroxyphenyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-2-hydroxyacetophenone is a halogenated aromatic hydroxyl ketone. This compound is known for its significant role in organic synthesis, particularly in the formation of various bioactive molecules and complex organic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3-chloro-2-hydroxyacetophenone can be synthesized through a series of halogenation reactions. The process typically involves the bromination and chlorination of 2-hydroxyacetophenone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In industrial settings, the production of 6-Bromo-3-chloro-2-hydroxyacetophenone may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Condensation Reactions: It can participate in condensation reactions to form more complex structures, such as chromanones and chalcones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes: For condensation reactions.
Bases: Such as potassium carbonate (K2CO3) and pyridine, which facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted chromanones and chalcones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
6-Bromo-3-chloro-2-hydroxyacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-hydroxyacetophenone involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in condensation reactions, it acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-hydroxyacetophenone
- 5-Bromo-2-hydroxyacetophenone
- 2,4-Dihydroxyacetophenone
Uniqueness
6-Bromo-3-chloro-2-hydroxyacetophenone is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other hydroxyacetophenone derivatives. This uniqueness makes it particularly valuable in the synthesis of certain bioactive molecules and complex organic structures .
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
1-(6-bromo-3-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)7-5(9)2-3-6(10)8(7)12/h2-3,12H,1H3 |
InChI Key |
INNSXPZVKGRCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
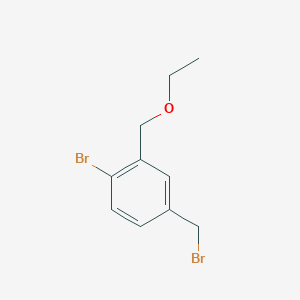
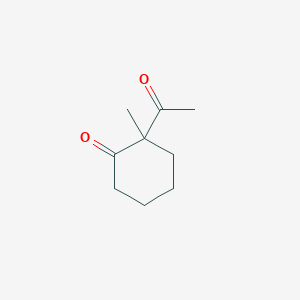
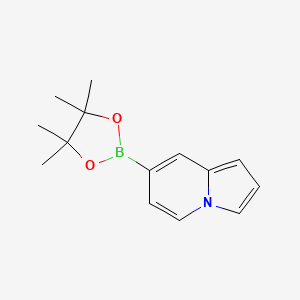

![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
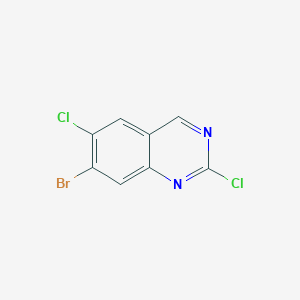

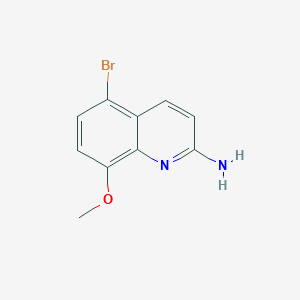
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
